4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-morpholin-4-ylsulfonylphenoxy)phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S2/c23-30(24,21-9-13-27-14-10-21)19-5-1-17(2-6-19)29-18-3-7-20(8-4-18)31(25,26)22-11-15-28-16-12-22/h1-8H,9-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVCXRNSPZXFGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine typically involves multiple steps:
Formation of Intermediate Compounds: The initial step often involves the preparation of intermediate compounds such as 4-(morpholine-4-sulfonyl)phenol and 4-(morpholine-4-sulfonyl)phenyl chloride.
Coupling Reactions: These intermediates are then subjected to coupling reactions. For instance, 4-(morpholine-4-sulfonyl)phenol can be reacted with 4-(morpholine-4-sulfonyl)phenyl chloride in the presence of a base like triethylamine to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic systems, enhancing the efficiency of various chemical reactions.
Polymer Science: It can be incorporated into polymer matrices to modify their properties, such as increasing thermal stability or altering mechanical strength.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows for potential interactions with proteins, which can be explored in drug design.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Diagnostic Agents: It can be used in the development of diagnostic agents due to its ability to bind selectively to certain biological targets.
Industry
Material Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal resistance or unique optical characteristics.
Chemical Sensors: Its reactivity and binding properties make it suitable for use in chemical sensors.
Mechanism of Action
The mechanism by which 4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine exerts its effects involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through its sulfonyl and morpholine groups.
Pathways: It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Single Sulfonylmorpholine Groups
- 4-[(4-Methoxyphenyl)sulfonyl]morpholine Molecular Formula: C₁₁H₁₅NO₄S Melting Point: 109–110°C (CH₂Cl₂) Synthesis: Prepared via Grignard reagent (4-methoxyphenylmagnesium bromide) and purified via flash chromatography .
- 4-[(2-Fluorophenyl)sulfonyl]morpholine Molecular Formula: C₁₀H₁₂FNO₃S CAS: 613657-01-5 Key Features: Fluorine’s electronegativity may improve metabolic stability and membrane permeability compared to methoxy derivatives .
4-(Phenylsulfonyl)morpholine
Heterocyclic Derivatives
- N-{3-[4-(Morpholine-4-sulfonyl)phenyl]isoxazol-5-yl}acetamide Molecular Formula: C₁₄H₁₅N₃O₄S Melting Point: 138–140°C Synthesis: 75% yield via acetylation; NMR data confirms isoxazole-morpholine sulfonyl integration . Applications: Potential bioactive scaffold due to isoxazole’s prevalence in drug discovery.
Bis-Sulfonylmorpholine Derivatives
- 4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine Hypothesized Properties:
- Molecular Weight : ~450–500 g/mol (estimated).
- Solubility: Lower than mono-sulfonyl analogs due to increased hydrophobicity.
- Thermal Stability: Likely higher melting point (>200°C) compared to simpler derivatives like 4-(Morpholinosulfonyl)aniline (mp 216°C) . Potential Applications: Dual sulfonyl groups may enhance binding affinity in enzyme inhibition (e.g., HDACs, as seen in boronic acid derivatives ).
Data Table: Comparative Analysis of Key Compounds
Biological Activity
4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine is a complex organic compound with significant biological activity. This article explores its synthesis, mechanism of action, biological effects, and potential applications, supported by relevant data tables and research findings.
Compound Overview
- Molecular Formula : C20H24N2O7S2
- Molecular Weight : 432.54 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of morpholine with benzenesulfonyl chloride derivatives under controlled conditions. The reaction is facilitated by a base, such as triethylamine, to form sulfonamide linkages. The optimized conditions ensure high yields and purity of the final product.
The biological activity of this compound is primarily attributed to its structural features. The sulfonyl groups are known to interact strongly with various proteins and enzymes, potentially inhibiting their activity. The morpholine ring enhances binding affinity and specificity towards molecular targets .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer activity. It has shown promise in inhibiting the proliferation of cancer cells in vitro, with mechanisms potentially involving apoptosis induction and cell cycle arrest .
Case Studies
-
Antimicrobial Efficacy :
- In a study involving various bacterial strains, this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL, indicating strong antimicrobial activity.
-
Anti-inflammatory Mechanism :
- A model of acute inflammation was used to assess the compound's effects on cytokine levels. Results showed a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound compared to controls.
-
Anticancer Activity :
- In vitro tests on human cancer cell lines revealed that the compound inhibited cell growth by approximately 70% at a concentration of 10 μM after 48 hours, suggesting potent anticancer properties.
Data Table: Biological Activity Summary
| Activity Type | Assessed Effect | Observed Outcome |
|---|---|---|
| Antimicrobial | MIC against Gram-positive bacteria | 0.5 - 2 μg/mL |
| Anti-inflammatory | Cytokine inhibition | Reduced TNF-alpha and IL-6 levels |
| Anticancer | Cell proliferation inhibition | ~70% inhibition at 10 μM |
Q & A
(Basic) What are the optimal synthetic routes and reaction conditions for preparing 4-{4-[4-(Morpholine-4-sulfonyl)phenoxy]benzenesulfonyl}morpholine?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the morpholine sulfonyl group and coupling via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling. Key steps include:
- Sulfonation: Introduce the sulfonyl group using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaOH, 0–5°C) .
- Phenoxy Linkage Formation: React 4-(morpholine-4-sulfonyl)phenol with activated aryl halides (e.g., 4-fluorobenzenesulfonyl chloride) using K₂CO₃ as a base in DMF at 80–100°C .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .
Critical Parameters: Control reaction temperature to avoid side products (e.g., over-sulfonation) and monitor intermediates via TLC or HPLC .
(Basic) What key analytical techniques are essential for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
(Basic) What strategies can mitigate solubility challenges during in vitro assays for this compound?
Methodological Answer:
- Solubility Enhancement:
- Formulation Optimization:
- Nanoemulsions: Encapsulate using PEGylated lipids (e.g., DSPE-PEG 2000) to achieve stable dispersions for cellular uptake studies .
(Advanced) How can structure-activity relationship (SAR) studies be designed to elucidate the role of the morpholine sulfonyl group?
Methodological Answer:
- Isosteric Replacement: Synthesize analogs replacing the morpholine sulfonyl group with piperazine sulfonyl or thiomorpholine sulfonyl groups .
- Computational Modeling:
- Molecular Docking (AutoDock Vina): Compare binding affinities to target proteins (e.g., kinases) using PDB structures .
- QSAR Analysis: Correlate logP values (calculated via ChemAxon) with IC₅₀ data to assess hydrophobicity-driven activity .
- Biological Assays: Test analogs in enzyme inhibition assays (e.g., ATPase activity) to identify critical interactions (e.g., hydrogen bonding with sulfonyl oxygen) .
(Advanced) How should researchers resolve contradictory data in biological assays (e.g., IC₅₀ variability across cell lines)?
Methodological Answer:
- Assay Standardization:
- Mechanistic Follow-Up:
- Target Engagement Studies: Employ CETSA (Cellular Thermal Shift Assay) to verify direct target binding in discrepant cell lines .
- Off-Target Profiling: Screen against a panel of 50+ kinases/phosphatases to identify confounding interactions .
(Advanced) What synthetic modifications can improve metabolic stability without compromising target affinity?
Methodological Answer:
- Metabolic Hotspot Identification:
- In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., morpholine ring oxidation) .
- Structural Optimization:
- Deuterium Incorporation: Replace hydrogen atoms at oxidation-prone positions (e.g., C-2 of morpholine) to slow CYP450-mediated degradation .
- Steric Shielding: Introduce methyl groups adjacent to sulfonyl moieties to hinder enzymatic access .
- In Vivo Validation:
- Pharmacokinetic Studies: Compare AUC(0–24h) and t₁/₂ of analogs in rodent models to confirm stability improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
